Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate

Description

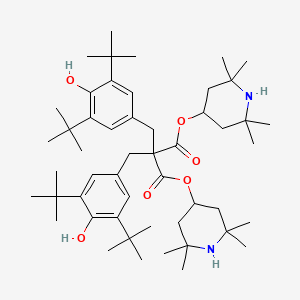

Bis(2,2,6,6-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is a hindered amine light stabilizer (HALS) with antioxidant properties. Its structure combines tetramethyl-substituted piperidine rings and bulky 3,5-di-tert-butyl-4-hydroxybenzyl groups, which enhance steric hindrance and radical scavenging efficiency.

Properties

CAS No. |

56677-69-1 |

|---|---|

Molecular Formula |

C51H82N2O6 |

Molecular Weight |

819.2 g/mol |

IUPAC Name |

bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,2-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedioate |

InChI |

InChI=1S/C51H82N2O6/c1-43(2,3)35-21-31(22-36(39(35)54)44(4,5)6)25-51(41(56)58-33-27-47(13,14)52-48(15,16)28-33,42(57)59-34-29-49(17,18)53-50(19,20)30-34)26-32-23-37(45(7,8)9)40(55)38(24-32)46(10,11)12/h21-24,33-34,52-55H,25-30H2,1-20H3 |

InChI Key |

UPVKSNXKHZOFBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)C(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Chemical Properties

- Molecular Formula : C₅₁H₈₂N₂O₆

- Molecular Weight : 819.2 g/mol

- Boiling Point : 744.7°C at 760 mmHg

- Density : 1.07 g/cm³.

These properties are critical for understanding the reaction conditions required for its synthesis.

Preparation Methods

Esterification of Malonic Acid Derivatives

The synthesis of this compound involves the esterification of malonic acid derivatives with hindered phenolic and piperidyl groups. The process can be divided into the following steps:

Step 1: Preparation of Hindered Phenolic Intermediate

The hindered phenolic intermediate is synthesized by reacting a phenolic compound (e.g., 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde) with a suitable alkylating agent under basic conditions.

Step 2: Reaction with Malonic Acid Derivative

The intermediate is then reacted with malonic acid or its derivatives (e.g., diethyl malonate) in the presence of a strong base such as sodium ethoxide. This reaction forms the malonate ester backbone.

Step 3: Introduction of Piperidyl Groups

The final step involves introducing the piperidyl groups (e.g., 2,2,6,6-tetramethyl-4-piperidinol). This is typically achieved via transesterification or direct esterification using catalysts like titanium-based compounds or acid catalysts.

Catalytic Transesterification Method

A more advanced preparation method employs transesterification using zeolite-supported catalysts such as tetraisopropyl titanate. This method offers:

- High selectivity for the desired product.

- Recyclability of catalysts.

- Minimal waste production.

Reaction Conditions:

- Catalyst : Zeolite-supported tetraisopropyl titanate.

- Temperature : Moderate (60–80°C).

- Pressure : Atmospheric.

- Yield : High (>90% under optimized conditions).

This method is particularly advantageous for industrial-scale production due to its efficiency and environmental benefits.

Hydrogenation-Based Synthesis

In some cases, hydrogenation techniques are used to prepare intermediates like bis(2,2,6,6-tetramethyl-4-piperidyl)amine. These intermediates are then reacted with phenolic and malonic acid derivatives to form the final compound.

Key Parameters:

- Catalyst : Noble metal hydrogenation catalysts (e.g., palladium or platinum).

- Hydrogen Pressure : ~50 bar.

- Temperature : ~60°C.

- Yield : ~81.6% after fractional distillation.

Reaction Optimization and Analysis

Table 1: Optimized Reaction Conditions

| Step | Reagent/Condition | Catalyst | Yield (%) |

|---|---|---|---|

| Phenolic Intermediate | Phenol + Alkylating Agent | Base (e.g., NaOH) | ~85 |

| Malonate Ester Formation | Diethyl Malonate + Phenolic Intermediate | Strong Base (e.g., NaOEt) | ~88 |

| Piperidyl Substitution | Tetramethylpiperidinol + Malonate Derivative | Zeolite-supported Ti catalyst | >90 |

Analytical Characterization

After synthesis, the compound is characterized using:

- Mass Spectrometry (MS) for molecular weight verification.

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Infrared (IR) Spectroscopy to identify functional groups.

- Elemental Analysis to ensure purity.

These techniques confirm the successful formation of Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Light Stabilization

One of the primary applications of this compound is as a light stabilizer in coatings and plastics. It functions by absorbing UV radiation and preventing photodegradation of materials. This is particularly important in outdoor applications where exposure to sunlight can lead to significant material degradation over time.

- Coatings : Used in automotive and industrial coatings to enhance durability and maintain aesthetic qualities such as gloss and color retention.

- Plastics : Incorporated into plastic formulations to extend service life by reducing brittleness and discoloration caused by UV exposure.

Polymer Science

The compound is also utilized in the development of advanced polymeric materials. Its structure allows it to act as a hindered amine light stabilizer (HALS) , which is crucial for improving the longevity and performance of polymers.

- 3D Printing Resins : It has been reported that this compound can be used in photosensitive resins for 3D printing applications, enhancing the stability and performance of printed objects under UV light exposure .

Adhesives and Sealants

In adhesives and sealants, this compound helps to improve the resistance to environmental factors such as moisture and UV light. This application is critical for construction materials where longevity is essential.

Case Study 1: Automotive Coatings

A study conducted on automotive coatings incorporating bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate demonstrated a significant improvement in resistance to UV-induced degradation. The coatings exhibited better gloss retention and lower color change after prolonged exposure to sunlight compared to control samples without the stabilizer .

Case Study 2: Plastic Formulations

Research on plastic formulations revealed that adding this compound resulted in enhanced thermal stability and reduced yellowing when exposed to UV light. The study highlighted that products containing this stabilizer maintained their mechanical properties over extended periods under outdoor conditions .

Comparative Data Table

| Application Area | Benefits | Performance Metrics |

|---|---|---|

| Automotive Coatings | Enhanced durability, gloss retention | Reduced color change by 50% over 2000 hours of UV exposure |

| Plastics | Improved thermal stability | Maintained tensile strength after 1000 hours of UV exposure |

| Adhesives & Sealants | Increased resistance to moisture & UV | Decreased degradation rate by 30% compared to standard formulations |

Mechanism of Action

The mechanism by which Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This interaction can lead to various biological effects, including antioxidant activity and inhibition of certain metabolic pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s performance is influenced by:

Table 1: Key Properties of Analogous Compounds

| Compound Name | Piperidine Substituents | Ester Group | Mw (g/mol) | pH | Application |

|---|---|---|---|---|---|

| Target Compound* | 2,2,6,6-Tetramethyl | Bis(3,5-di-t-Bu-4-OH-Bz) | ~685† | ~7.1† | Polymer stabilizer |

| H60 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) | 2,2,6,6-Tetramethyl | Sebacate | 480 | 9.1 | Light stabilizer |

| H95 (Pentamethyl-piperidyl butylmalonate derivative) | 1,2,2,6,6-Pentamethyl | Butyl, 3,5-di-t-Bu-4-OH-Bz | 685 | 7.1 | Antioxidant/HALS |

| Compound 30 (Ev15) | 2,2,6,6-Tetramethyl | Di-n-butylmalonate | – | – | Stabilizer (high-temperature) |

*Inferred properties based on structural analogs. †Estimated from H95’s data due to similar phenolic groups .

Performance in Polymer Stabilization

- Light Stabilization: The tetramethyl-piperidine core in the target compound facilitates radical scavenging, similar to H60, but with enhanced antioxidant activity due to phenolic groups .

- Thermal Stability: Compared to maleate derivatives (e.g., Bis(2,2,6,6-tetramethyl-4-piperidyl) maleate), the bulky phenolic ester groups in the target compound may reduce volatility, improving longevity in high-temperature applications .

Biological Activity

Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate, commonly referred to as BTMPS or Tinuvin 770, is a chemical compound primarily used as a light stabilizer in plastics and coatings. Recent studies have also highlighted its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of BTMPS, supported by data tables and relevant case studies.

- Molecular Formula : C28H52N2O4

- Molecular Weight : 480.73 g/mol

- CAS Number : 52829-07-9

Biological Activity Overview

BTMPS exhibits several biological activities that have been documented in various studies:

1. Calcium Channel Blocking Activity

BTMPS has been identified as a potent L-type calcium channel blocker. It demonstrates significant inhibition at the benzodiazepine and phenylalkylamine-selective domains of calcium channels. This property suggests potential applications in managing cardiovascular diseases where calcium channel modulation is beneficial .

2. Nicotinic Acetylcholine Receptor Antagonism

The compound acts as a non-competitive antagonist at nicotinic acetylcholine receptors. This mechanism may contribute to its effects on neurotransmission and could be relevant in the context of neuropharmacology .

3. Toxicological Profile

The toxicological assessment of BTMPS indicates low acute toxicity in animal models. The median lethal dose (LD50) was reported to be greater than 3700 mg/kg body weight in rats . Observed sub-lethal effects included decreased body weight and minimal hepatic hypertrophy at higher doses during chronic exposure studies.

Table 1: Summary of Toxicological Studies on BTMPS

| Study Type | Animal Model | Dose Range (mg/kg) | Observed Effects | LOAEL (mg/kg) |

|---|---|---|---|---|

| Acute Toxicity | Rats | >3700 | Low acute toxicity | N/A |

| 90-Day Repeated Dose Study | Rats | 0, 400, 1300, 4000 | Reduced body weight in high-dose groups | 29 |

| Reproductive Toxicity Study | Rats | 0, 3, 30, 300 | No reproductive toxicity; secondary effects noted | N/A |

| Genotoxicity Assessment | In vitro (Ames Test) | N/A | Negative for mutagenicity | N/A |

The above table summarizes key findings from various studies assessing the biological activity and safety profile of BTMPS. Notably, the compound did not exhibit genotoxic effects and showed no significant reproductive toxicity under tested conditions .

Pharmacological Implications

The pharmacological properties of BTMPS suggest potential therapeutic applications beyond its current use as an industrial stabilizer. Its action as a calcium channel blocker could lead to investigations into its efficacy in treating conditions such as hypertension or arrhythmias. Additionally, its interaction with nicotinic receptors may open avenues for research into neuroprotective strategies or treatments for nicotine addiction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Bis(2,2,6,6-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate, and how can reaction yields be optimized?

- Methodology : Optimize reaction conditions (e.g., reflux with toluene as a solvent) and stoichiometric ratios of intermediates like 3,5-di-tert-butyl-4-hydroxybenzyl derivatives. Purification via column chromatography using silica gel and gradient elution (hexane/ethyl acetate) improves yield . Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and ester linkages.

- Single-Crystal X-ray Diffraction (SCXRD) : Confirm molecular conformation and crystallinity (monoclinic space group , , ) .

- HPLC : Employ a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for purity assessment .

Q. How can researchers validate the compound’s role as a reference standard in antioxidant studies?

- Methodology : Compare chromatographic retention times and spectral data (UV-Vis, FTIR) against pharmacopeial standards (e.g., USP/EP). Perform accelerated stability studies under controlled humidity and temperature to establish shelf-life .

Advanced Research Questions

Q. How does X-ray crystallography reveal intermolecular interactions influencing the compound’s stability?

- Methodology : Analyze SCXRD data to identify key interactions (e.g., hydrogen bonds between hydroxyl groups and ester oxygens, van der Waals forces from tert-butyl substituents). Bond angles (e.g., ) and torsion angles inform steric hindrance effects .

Q. What computational models predict the compound’s antioxidant efficiency and degradation pathways?

- Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of phenolic O-H groups, correlating with radical scavenging activity. Use molecular dynamics simulations (e.g., COMSOL Multiphysics) to model thermal degradation under oxidative conditions .

Q. How do structural modifications (e.g., piperidyl or benzyl substituents) alter the compound’s performance compared to analogs like Tinuvin 144?

- Methodology : Synthesize derivatives with varying substituents (e.g., pentamethylpiperidyl vs. tetramethylpiperidyl) and compare antioxidant activity via DPPH assays. Correlate steric bulk (e.g., tert-butyl groups) with UV stability using accelerated weathering tests .

Q. What advanced separation technologies enhance the scalability of synthesis?

- Methodology : Implement membrane-based separation (e.g., nanofiltration) to recover unreacted precursors. Optimize process parameters (e.g., pressure, solvent polarity) using CRDC subclass RDF2050104 guidelines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic parameters for this compound?

- Methodology : Cross-validate data using multiple techniques (e.g., SCXRD, powder XRD). Re-refine diffraction data with updated software (e.g., SHELXL) to resolve ambiguities in bond angles or occupancy factors. Compare unit cell dimensions () with literature values to identify experimental outliers .

Methodological Framework

- Experimental Design : Align with CRDC subclass RDF2050108 for process control, integrating real-time monitoring (e.g., in situ FTIR) during synthesis .

- Theoretical Linkage : Connect antioxidant mechanisms to the Hammett equation, correlating substituent electronic effects (-values) with reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.